Methyl 4-(7H-purin-6-ylamino)benzoate is a chemical compound with the molecular formula . This compound features a unique structure that combines a purine ring system with a benzoate ester, making it of interest in various scientific fields, including medicinal chemistry and biochemistry. The compound is classified as an aromatic amine and a purine derivative, which contributes to its potential biological activities and applications.
The compound is typically synthesized through organic reactions involving 4-aminobenzoic acid and purine derivatives. It can be found in various chemical databases and is commercially available for research purposes.
Methyl 4-(7H-purin-6-ylamino)benzoate falls under the category of heterocyclic compounds due to the presence of the purine ring, which is a bicyclic structure containing nitrogen atoms. Its classification as an ester is attributed to the benzoate moiety.
The synthesis of methyl 4-(7H-purin-6-ylamino)benzoate generally involves two main steps:
The reaction conditions must be optimized for yield and purity. Typically, the use of solvents and temperature control is crucial during the synthesis to minimize by-products. Industrial production may involve larger scale reactions with enhanced purification processes to achieve high-quality products.
The compound's molecular weight is approximately 253.26 g/mol. It has specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Methyl 4-(7H-purin-6-ylamino)benzoate can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate or hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The choice of conditions (e.g., acidic or basic) significantly influences reaction pathways and product distributions.
The mechanism of action for methyl 4-(7H-purin-6-ylamino)benzoate primarily relates to its interactions with biological macromolecules such as proteins and nucleic acids. The purine moiety allows it to participate in hydrogen bonding and stacking interactions, which are critical in biochemical processes.
Studies suggest that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in cellular signaling pathways, potentially making them candidates for therapeutic applications in diseases like cancer .
Relevant data regarding melting point, boiling point, and spectral data can be obtained from detailed chemical databases.
Methyl 4-(7H-purin-6-ylamino)benzoate has several notable applications:
The rational design of methyl 4-(7H-purin-6-ylamino)benzoate leverages adenosine receptor (AR) topology to optimize target engagement. As a purine derivative, this compound exploits the conserved architecture of AR ligand-binding pockets, where the N-6 aniline linkage and ester moiety enable dual-point anchoring. Fragment-based approaches utilize 2-aminopurine as a core scaffold, with systematic modifications at the C-6 position enhancing affinity for adenosine A2A receptors. Computational docking reveals that the para-substituted benzoate ester extends into a hydrophobic subpocket, increasing binding specificity by 12-fold compared to unsubstituted analogs [1] [5].
Table 1: Binding Affinity of Purine Derivatives against Adenosine Receptors
Compound | A1AR Ki (nM) | A2AAR Ki (nM) | Selectivity Ratio (A2A/A1) |
---|---|---|---|
Parent 2-aminopurine | 850 | 920 | 1.08 |
Methyl 4-(purin-6-ylamino)benzoate | 310 | 42 | 7.38 |
N-6-(3-iodophenyl) analog | 290 | 38 | 7.63 |
Key design principles include:
Halogen bonding (XB) significantly augments the binding potency of purine-based ligands. Introducing iodine or bromine at the meta-position of the benzoate ring creates a σ-hole interaction with backbone carbonyls (e.g., Gly168 in Bcr-Abl kinase), reducing IC50 values by 3.5-fold compared to non-halogenated analogs. Concurrently, the purine N-7 atom acts as a hydrogen bond acceptor for conserved residues (e.g., Met318 in Bcr-Abl), while the N-6 amino group donates H-bonds to Asp325 [1] [3].
Critical H-bond/XB interactions:
Kinase selectivity profiling confirms that 6-[(3-iodophenyl)amino]purine derivatives exhibit >100-fold selectivity for FLT3-ITD over related kinases (e.g., EGFR), attributable to complementary XB geometry within the FLT3 hydrophobic cleft [3].
While pyrazolopyrimidines dominate kinase inhibitor development, purine cores offer superior versatility in multi-target ligand design. Direct comparison reveals:
Table 2: Scaffold Performance in Kinase Inhibition
Parameter | Pyrazolopyrimidine | Purine | Methyl 4-(purin-6-ylamino)benzoate |
---|---|---|---|
Log P | 3.2 ± 0.4 | 2.1 ± 0.3 | 2.8 |
Bcr-Abl IC50 (μM) | 0.09 | 0.04 | 0.03 |
Synthetic steps | 7–9 | 4–6 | 5 |
H-bond donors | 1 | 2 | 2 |
Key distinctions:
Synthesis of the benzoate ester employs Steglich esterification and transition-metal catalysis to achieve >95% regioselectivity. Critical advancements include:
Microwave-assisted coupling:
Regioselective purine functionalization:
Table 3: Esterification Methods Comparison
Method | Catalyst | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Steglich | DCC/DMAP | 25 | 89 | High (N-9 protected) |
Mitsunobu | PPh3/DIAD | 0 → 25 | 78 | Moderate |
Acid-catalyzed | H2SO4 | 65 | 65 | Low |
CDI-mediated | 1,1'-Carbonyldiimidazole | 40 | 94 | High |
Transitioning from batch to continuous flow synthesis resolves thermal instability and scalability challenges:
Modular flow system design:
Performance metrics:
Table 4: Continuous Flow vs. Batch Synthesis Parameters
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Cycle time | 48 h | 10 min | 288× faster |
Yield | 75% | 93% | +18% |
Temperature control | ±5°C | ±0.5°C | 90% more stable |
Byproduct formation | 8–12% | <0.5% | 16× reduction |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7